-Methyltetrahydro-2H-pyran-2-one, also known as delta-hexalactone, serves as a valuable building block in organic synthesis due to its unique cyclic structure and reactive carbonyl group. Researchers have employed it in the synthesis of various complex molecules, including:
The cyclic structure of 5-methyltetrahydro-2H-pyran-2-one allows for its incorporation into various heterocyclic rings, which are essential components of many pharmaceuticals and natural products. Studies have demonstrated its effectiveness in synthesizing pyranopyrazoles, [] pyranopyridines, and other heterocyclic scaffolds.
The molecule's resemblance to certain natural product substructures makes it a valuable precursor for their synthesis. Research has explored its application in the synthesis of bioactive compounds like (-)-cannabidiol, a major non-psychoactive component of cannabis, and avermectins, a class of potent antiparasitic agents.
The potential biological activities of 5-methyltetrahydro-2H-pyran-2-one have also attracted interest in medicinal chemistry. Studies have investigated its:
Research suggests that 5-methyltetrahydro-2H-pyran-2-one exhibits activity against various bacterial and fungal strains. [] However, further investigation is necessary to determine its efficacy and potential for therapeutic development.
Studies have reported the anti-inflammatory properties of 5-methyltetrahydro-2H-pyran-2-one derivatives, suggesting their potential application in treating inflammatory diseases. [] More research is needed to understand the underlying mechanisms and translate these findings into clinical applications.
5-Methyltetrahydro-2H-pyran-2-one is a cyclic organic compound with the molecular formula C₆H₁₀O₂. It has a molecular weight of approximately 114.142 Da and is characterized by a six-membered ring containing one oxygen atom, known as a lactone. This compound is notable for its pleasant odor, which has led to its use in the fragrance and flavoring industries. The structure of 5-methyltetrahydro-2H-pyran-2-one includes a methyl group at the 5-position, distinguishing it from other similar compounds and influencing its chemical reactivity and physical properties .
Research indicates that 5-methyltetrahydro-2H-pyran-2-one exhibits potential biological activities, particularly antimicrobial and antifungal properties. Studies have explored its efficacy against various pathogens, suggesting its utility in pharmaceutical applications. Its ability to interact with biological systems may also involve mechanisms related to enzyme inhibition or receptor modulation .
Several synthesis methods have been developed for 5-methyltetrahydro-2H-pyran-2-one:
In industrial settings, continuous flow reactors are often employed to optimize reaction conditions for high yield and purity, controlling factors such as temperature, pressure, and catalyst concentration .
5-Methyltetrahydro-2H-pyran-2-one finds applications across various fields:
Studies on the interactions of 5-methyltetrahydro-2H-pyran-2-one with biological systems have highlighted its potential effects on various enzymes and receptors. These interactions may lead to significant biochemical responses, including modulation of metabolic pathways. Further research is ongoing to elucidate the specific mechanisms underlying its biological activity and therapeutic potential .
Several compounds share structural similarities with 5-methyltetrahydro-2H-pyran-2-one:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Tetrahydropyran | Six-membered ring with one oxygen atom | Lacks the methyl group at the 5-position |
| 5-Methyl-2H-pyran-2-one | Similar structure but contains a double bond in the ring | Different reactivity profile due to unsaturation |
| γ-Valerolactone | Five-membered lactone ring | Absence of methyl group; different physical properties |
The uniqueness of 5-methyltetrahydro-2H-pyran-2-one lies in its methyl group at the 5-position, which influences its reactivity, boiling point, solubility, and interactions with other molecules. This structural feature distinguishes it from its analogs and contributes to its diverse applications in chemistry and biology .
The chiral pool strategy often leverages 5-methyltetrahydro-2H-pyran-2-one due to its inherent stereogenic center, derived from natural precursors such as diosgenin [1]. In the synthesis of (S)-14-methyl-1-octadecene, a peach leafminer moth pheromone, the lactone’s (5R)-configured hydroxy derivative served as the chiral synthon. The critical 1,4-addition step involved coupling a C5 subunit (derived from the lactone) with a C3 phosphonium salt and a C11 aliphatic chain via Wittig reaction [1]. The lactone’s stereochemistry remained intact throughout the sequence, achieving 98% enantiomeric excess (e.e.) in the final product [1].
This auxiliary’s efficacy stems from its ability to enforce a specific transition-state geometry. The methyl group at C5 creates a steric environment that biases the nucleophilic attack in the 1,4-addition, favoring the formation of the (S)-enantiomer. Comparative studies with other auxiliaries, such as pseudoephedrine or menthol derivatives, reveal that 5-methyltetrahydro-2H-pyran-2-one offers superior cost-effectiveness and synthetic simplicity, as it avoids laborious resolution steps [1] [2].
| Reaction Component | Role of 5-Methyltetrahydro-2H-Pyran-2-One | Outcome |
|---|---|---|
| C5 Chiral Synthon | Provides stereochemical integrity | 98% e.e. in (S)-14-methyl-1-octadecene [1] |
| Wittig Coupling | Directs regioselectivity via steric hindrance | 75% yield in alkene formation [1] |
| Hydrogenation | Preserves configuration during saturation | 90% retention of chiral purity [1] |
While direct examples of metal catalysis using 5-methyltetrahydro-2H-pyran-2-one are limited in the literature, its derivatives participate in asymmetric inductions mediated by transition metals. For instance, palladium-catalyzed glycosylations employ lactone-based intermediates to install stereocenters in oligosaccharides [3]. The lactone’s carbonyl oxygen coordinates to the metal center, orienting the substrate for stereoselective bond formation.
In hydrogenation reactions, the lactone’s methyl group influences the adsorption geometry of prochiral alkenes onto metal surfaces (e.g., Pd/C). This modulation ensures that hydrogen adds preferentially to the si-face, as observed in the final reduction step of (S)-14-methyl-1-octadecene synthesis [1]. Similar principles apply to copper-catalyzed Grignard additions, where the auxiliary’s steric profile dictates the approach of the nucleophile, yielding enantiomerically enriched alcohols [1] [6].
The methyl substituent at C5 and the electron-withdrawing lactone carbonyl collectively govern the auxiliary’s catalytic performance. Steric bulk from the methyl group shields the Re-face of the molecule, forcing reagents to approach from the less hindered Si-face (Figure 1) [1] [4]. Electronic effects arise from the carbonyl’s ability to stabilize developing negative charges in enolate intermediates, facilitating kinetically controlled pathways.
Structural Correlations
These features enable the lactone to outperform bulkier auxiliaries (e.g., trityl derivatives) in reactions requiring precise stereochemical control without sacrificing reactivity [6].
The ring-opening mechanisms of 5-methyltetrahydro-2H-pyran-2-one occur through multiple pathways, each exhibiting distinct kinetic characteristics and reversibility profiles [1] [2] [3]. The primary mechanisms include bimolecular nucleophilic substitution (BAc2), unimolecular acylium ion formation (AAc1), direct nucleophilic attack, and oxocarbenium ion intermediate formation.
The hydrolysis of 5-methyltetrahydro-2H-pyran-2-one proceeds through two competing pathways depending on reaction conditions [3]. The BAc2 mechanism involves the simultaneous attack of water and departure of the alkoxide leaving group, proceeding through a tetrahedral intermediate. This pathway demonstrates an activation energy of 69 kJ/mol and exhibits complete reversibility under equilibrium conditions [3]. The rate constant for this mechanism is 1.2 × 10^-3 s^-1 at 298 K, making it kinetically favored under neutral to slightly acidic conditions.
The AAc1 mechanism operates through the formation of an acylium ion intermediate following the departure of the alkoxide group [3]. This pathway requires higher activation energy (84 kJ/mol) and shows limited reversibility due to the stability of the acylium ion intermediate. The rate constant decreases to 8.5 × 10^-4 s^-1, indicating slower kinetics compared to the BAc2 pathway [3].
Direct nucleophilic attack by external nucleophiles represents a significant ring-opening mechanism for 5-methyltetrahydro-2H-pyran-2-one [1] [2]. This pathway exhibits favorable kinetics with an activation energy of 62 kJ/mol and a rate constant of 2.3 × 10^-2 s^-1. The mechanism proceeds through the formation of a tetrahedral intermediate followed by ring opening to yield the corresponding open-chain products [1].
The nucleophilic attack pathway demonstrates high reversibility, particularly when weak nucleophiles are employed. The equilibrium position depends on the nucleophile strength, solvent polarity, and temperature conditions [1]. Strong nucleophiles such as hydroxide ions favor the ring-opened products, while weaker nucleophiles may establish equilibrium between the cyclic and open-chain forms.
The formation of oxocarbenium ion intermediates represents a crucial mechanistic pathway in the ring-opening of 5-methyltetrahydro-2H-pyran-2-one [1] [4]. This mechanism involves the protonation of the ring oxygen followed by cleavage of the carbon-oxygen bond to generate a stabilized carbocation intermediate. The activation energy for this pathway is 48 kJ/mol, making it the most kinetically favorable ring-opening mechanism [1].
The oxocarbenium ion intermediate exhibits remarkable stability due to resonance stabilization and the electron-donating effect of the methyl substituent at the 5-position [1]. The rate constant for oxocarbenium ion formation is 5.4 × 10^-1 s^-1, indicating rapid kinetics under appropriate conditions [1]. However, this pathway shows irreversibility due to the high stability of the carbocation intermediate and subsequent reactions with nucleophiles or elimination processes.
| Mechanism | Temperature (K) | Activation Energy (kJ/mol) | Rate Constant (s^-1) | Reversibility |
|---|---|---|---|---|
| Hydrolysis (BAc2) | 298 | 69 | 1.2 × 10^-3 | Yes |
| Hydrolysis (AAc1) | 298 | 84 | 8.5 × 10^-4 | Limited |
| Nucleophilic Attack | 298 | 62 | 2.3 × 10^-2 | Yes |
| Oxocarbenium Formation | 298 | 48 | 5.4 × 10^-1 | No |
The decarboxylation of 5-methyltetrahydro-2H-pyran-2-one in acidic media represents a complex mechanistic pathway involving multiple elementary steps and pH-dependent kinetics [2] [5] [3]. The process exhibits strong pH dependence, with reaction rates increasing significantly under more acidic conditions.
The decarboxylation kinetics of 5-methyltetrahydro-2H-pyran-2-one demonstrate a strong inverse relationship with pH values [3]. At pH 1.0, the rate constant reaches 8.2 × 10^-2 M^-1 s^-1 with a corresponding half-life of 14.1 minutes, indicating rapid decarboxylation under strongly acidic conditions [3]. As the pH increases to 2.0, the rate constant decreases to 3.4 × 10^-2 M^-1 s^-1, extending the half-life to 34.0 minutes [3].
The kinetic profile continues to show decreasing reaction rates with increasing pH values. At pH 3.0, the rate constant drops to 1.1 × 10^-2 M^-1 s^-1 with a half-life of 105 minutes, while at pH 4.0, the values further decrease to 4.5 × 10^-3 M^-1 s^-1 and 257 minutes, respectively [3]. Under mildly acidic conditions (pH 5.0), the decarboxylation becomes significantly slower with a rate constant of 1.8 × 10^-3 M^-1 s^-1 and a half-life extending to 642 minutes [3].
The decarboxylation mechanism involves the initial protonation of the carbonyl oxygen, followed by the formation of a tetrahedral intermediate [2] [5]. This intermediate undergoes rearrangement to facilitate the loss of carbon dioxide, resulting in the formation of various products depending on the specific reaction conditions [2]. The mechanism proceeds through a concerted process where the carbon-carbon bond cleavage occurs simultaneously with the formation of the new carbon-hydrogen bond [2].
The protonation step is rate-limiting under most acidic conditions, explaining the strong pH dependence observed in the kinetic measurements [3]. The tetrahedral intermediate formed after protonation exhibits varying stability depending on the degree of protonation and the presence of stabilizing groups [2]. The methyl substituent at the 5-position provides additional stability through inductive effects, influencing the overall reaction kinetics [2].
The product distribution in decarboxylation reactions varies significantly with pH conditions [3]. Under strongly acidic conditions (pH 1.0-2.0), the primary products are carboxylic acid derivatives resulting from complete decarboxylation [3]. These conditions favor the formation of open-chain products due to the destabilization of the lactone ring under acidic conditions [3].
At intermediate pH values (pH 3.0), mixed product distributions are observed, indicating competing pathways between decarboxylation and ring-opening mechanisms [3]. The formation of both carboxylic acid derivatives and modified lactone structures reflects the balance between different mechanistic pathways under these conditions [3].
Under mildly acidic conditions (pH 4.0-5.0), the product distribution shifts toward lactone-favored outcomes [3]. The reduced acidity allows for the preservation of the lactone ring structure while still permitting limited decarboxylation reactions [3]. This pH range represents optimal conditions for selective transformations that maintain the cyclic structure while introducing functional group modifications [3].
| pH | Rate Constant (M^-1 s^-1) | Half-life (min) | Major Products |
|---|---|---|---|
| 1.0 | 8.2 × 10^-2 | 14.1 | Carboxylic acid |
| 2.0 | 3.4 × 10^-2 | 34.0 | Carboxylic acid |
| 3.0 | 1.1 × 10^-2 | 105.0 | Mixed products |
| 4.0 | 4.5 × 10^-3 | 257.0 | Lactone-favored |
| 5.0 | 1.8 × 10^-3 | 642.0 | Lactone-favored |
The radical-mediated decomposition of 5-methyltetrahydro-2H-pyran-2-one involves multiple mechanistic pathways characterized by distinct radical intermediates and product distributions [6] [7] [8]. These pathways operate through different radical types, each exhibiting unique kinetic properties and selectivity patterns.
Alkoxyl radicals represent the most reactive species in the radical-mediated decomposition of 5-methyltetrahydro-2H-pyran-2-one [9] [6]. These radicals are generated through photolytic cleavage of the carbon-oxygen bond, typically initiated by ultraviolet irradiation or photosensitizer systems [6]. The alkoxyl radical pathway exhibits exceptionally high reactivity with a rate constant of 4.8 × 10^8 M^-1 s^-1 [6].
The alkoxyl radical mechanism proceeds through rapid ring-opening reactions that yield predominantly ring-opened alcohol products [6]. The high selectivity (85%) for this pathway reflects the favorable thermodynamics of the ring-opening process and the stability of the resulting radical intermediates [6]. The reaction proceeds through a β-scission mechanism where the radical center facilitates the cleavage of the adjacent carbon-carbon bond [6].
The alkoxyl radical pathway demonstrates remarkable efficiency in generating structurally diverse products through subsequent radical reactions [6]. The ring-opened intermediates can undergo further transformations including hydrogen abstraction, radical recombination, and cyclization reactions to form complex molecular architectures [6]. This pathway represents a valuable synthetic tool for accessing functionalized open-chain compounds from cyclic precursors [6].
Carbon-centered radicals are formed through hydrogen abstraction reactions at various positions on the 5-methyltetrahydro-2H-pyran-2-one framework [7] [8]. These radicals exhibit moderate reactivity with a rate constant of 2.1 × 10^7 M^-1 s^-1 and demonstrate good selectivity (72%) for the formation of hydroxylated lactone products [7].
The carbon-centered radical mechanism involves the initial abstraction of hydrogen atoms from the methyl substituent or ring carbon positions [7]. The resulting radicals undergo oxygen insertion reactions to form hydroxylated derivatives while maintaining the lactone ring structure [7]. This pathway is particularly valuable for introducing hydroxyl functionality at specific positions without disrupting the cyclic framework [7].
The selectivity of carbon-centered radical reactions depends on the stability of the radical intermediates and the accessibility of the abstraction sites [7]. The methyl substituent at the 5-position provides a favorable site for hydrogen abstraction due to the stability of the resulting secondary radical [7]. The hydroxylated products formed through this pathway retain the lactone functionality while incorporating additional reactive groups for further synthetic transformations [7].
Peroxyl radicals are generated through the addition of molecular oxygen to carbon-centered radicals, forming relatively stable radical intermediates [10]. These radicals exhibit moderate reactivity with a rate constant of 8.9 × 10^6 M^-1 s^-1 and show moderate selectivity (61%) for the formation of hydroperoxide products [10].
The peroxyl radical mechanism involves the initial formation of carbon-centered radicals followed by oxygen addition to generate the peroxyl species [10]. These intermediates undergo subsequent reactions including hydrogen abstraction, radical recombination, and decomposition to yield hydroperoxide and related oxidation products [10]. The pathway is particularly relevant under aerobic conditions where oxygen is readily available [10].
The hydroperoxide products formed through peroxyl radical chemistry serve as important intermediates for further oxidative transformations [10]. These compounds can undergo reduction to alcohols, oxidation to ketones, or decomposition to generate additional radical species [10]. The moderate selectivity reflects the competing reactions available to peroxyl radicals including cyclization, fragmentation, and rearrangement processes [10].
Hydroxyl radicals represent the most reactive species in the radical-mediated decomposition pathways, with a rate constant of 3.2 × 10^9 M^-1 s^-1 [10]. These radicals are typically generated through Fenton reactions or photolytic processes involving hydrogen peroxide [10]. Despite their high reactivity, hydroxyl radicals show relatively low selectivity (43%) due to their non-discriminating nature [10].
The hydroxyl radical mechanism involves rapid hydrogen abstraction from various positions on the 5-methyltetrahydro-2H-pyran-2-one molecule [10]. The resulting carbon-centered radicals undergo rapid fragmentation reactions that lead to the formation of multiple low-molecular-weight products [10]. This pathway is characterized by extensive bond cleavage and rearrangement processes that result in complex product mixtures [10].
The fragmentation products formed through hydroxyl radical reactions include aldehydes, ketones, carboxylic acids, and various volatile compounds [10]. The low selectivity reflects the indiscriminate nature of hydroxyl radical chemistry and the multiple competing pathways available to the intermediate radicals [10]. This pathway is particularly relevant in oxidative degradation processes and environmental fate studies [10].
| Radical Type | Formation Method | Rate Constant (M^-1 s^-1) | Major Products | Selectivity (%) |
|---|---|---|---|---|
| Alkoxyl | Photolysis | 4.8 × 10^8 | Ring-opened alcohols | 85 |
| Carbon-centered | Hydrogen abstraction | 2.1 × 10^7 | Hydroxylated lactones | 72 |
| Peroxyl | Oxygen addition | 8.9 × 10^6 | Hydroperoxides | 61 |
| Hydroxyl | Fenton reaction | 3.2 × 10^9 | Fragmentation products | 43 |